molecular formula C9H10N2O B11918649 N,6-dimethylbenzo[d]isoxazol-3-amine

N,6-dimethylbenzo[d]isoxazol-3-amine

Cat. No.: B11918649
M. Wt: 162.19 g/mol
InChI Key: OQRMFDGOGUWOSC-UHFFFAOYSA-N
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Description

Historical Context and Emerging Significance of Isoxazole-Based Heterocycles in Contemporary Chemical Biology

The isoxazole (B147169), a five-membered heterocyclic compound containing adjacent nitrogen and oxygen atoms, has been a cornerstone of medicinal chemistry for decades. nih.gov The development of synthetic strategies, such as the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, has provided robust methods for creating a vast array of isoxazole derivatives. wikipedia.orgnih.govtaylorandfrancis.com Historically, these compounds have attracted considerable attention, serving as a crucial link between chemical synthesis and the life sciences. nih.gov

The significance of the isoxazole ring lies in its versatile chemical nature and its ability to participate in various biological interactions. This has led to the discovery of isoxazole-containing compounds with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.govnih.govrsc.org A number of commercially available drugs feature the isoxazole nucleus, underscoring its therapeutic relevance. nih.govpreprints.org

In contemporary chemical biology, the isoxazole scaffold has gained further prominence as a "privileged structure". taylorandfrancis.com This term refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. The isoxazole ring is not only a versatile building block in organic synthesis but also serves as an excellent scaffold for developing novel therapeutic agents and molecular probes. taylorandfrancis.comresearchgate.netajrconline.org Its electron-rich nature and specific geometry allow it to act as a bioisostere for other chemical groups, enabling the fine-tuning of a molecule's properties. wikipedia.org The development of fluorescent probes incorporating isoxazole moieties for cellular imaging further highlights the scaffold's expanding role in modern chemical biology research, allowing for the visualization and study of biological processes. researchgate.netnih.gov

Strategic Positioning of N,6-Dimethylbenzo[d]isoxazol-3-amine as a Privileged Scaffold for Molecular Probe Development

The concept of a "privileged scaffold" is central to modern drug discovery and chemical probe development. nih.govresearchgate.net These molecular frameworks, such as the benzisoxazole system, demonstrate a remarkable ability to serve as ligands for diverse protein families, making them ideal starting points for creating new bioactive molecules. nih.govresearchgate.net The benzisoxazole scaffold, a fusion of a benzene (B151609) ring and an isoxazole ring, is one such structure that has been increasingly studied for its potential in developing agents against cancer, inflammation, and microbial infections. nih.gov

Within this class, the benzo[d]isoxazol-3-amine core has been identified as a particularly valuable scaffold for targeting protein kinases, a critical family of enzymes involved in cellular signaling and disease. Research has shown that derivatives of 3-amino-benzo[d]isoxazole can act as potent multitargeted inhibitors of receptor tyrosine kinases (RTKs), including the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families. acs.org Further studies have identified 3-amino-benzo[d]isoxazole derivatives as inhibitors of c-Met kinase, a receptor associated with tumor growth and metastasis. nih.gov

The compound This compound represents a specific and strategic modification of this privileged core. The addition of methyl groups at the 6-position of the benzene ring and on the 3-amino group is a deliberate design choice aimed at modulating the compound's physicochemical and pharmacological properties. These modifications can influence factors such as:

Selectivity: Altering the shape and electronic profile to favor binding to a specific target protein over others.

Potency: Enhancing the binding affinity for the target.

Metabolic Stability: Protecting the molecule from rapid degradation in biological systems.

This strategic functionalization makes the this compound scaffold an attractive starting point for the development of highly selective molecular probes. While extensive research may focus on a library of related compounds, this specific derivative is positioned as a tool for exploring and validating biological targets. For instance, a closely related scaffold, N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine, was successfully optimized to create potent and selective inhibitors of the TRIM24 bromodomain, a protein implicated in prostate cancer. nih.gov This demonstrates the utility of the dimethylbenzo[d]isoxazole core in generating targeted inhibitors for epigenetic research.

The data below summarizes the activity of various derivatives based on the core benzo[d]isoxazol-3-amine scaffold, illustrating its privileged nature in targeting disease-relevant kinases.

Compound Derivative/ScaffoldBiological Target(s)Key Research Finding
3-Amino-benzo[d]isoxazoles with N,N'-diphenyl urea (B33335) moietyVEGFR & PDGFR familiesIdentified as potent, multitargeted inhibitors of receptor tyrosine kinases. acs.org
3-Amino-benzo[d]isoxazole based compoundsc-Met kinaseDemonstrated inhibitory activity against c-Met, a key protein in tumor progression and angiogenesis. nih.gov
4-Benzyloxybenzo[d]isoxazol-3-amine derivativesSphingomyelin synthase 2 (SMS2)Developed as highly selective inhibitors that reduce chronic inflammation in preclinical models. nih.gov
N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivativesTRIM24 bromodomainOptimized to produce potent and selective inhibitors with anti-cancer activity in prostate cancer cells. nih.gov

This strategic positioning of the this compound scaffold, backed by the proven success of its parent and related structures, makes it a valuable component in the toolkit of chemical biologists for creating sophisticated molecular probes to dissect complex biological systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

N,6-dimethyl-1,2-benzoxazol-3-amine

InChI

InChI=1S/C9H10N2O/c1-6-3-4-7-8(5-6)12-11-9(7)10-2/h3-5H,1-2H3,(H,10,11)

InChI Key

OQRMFDGOGUWOSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=NO2)NC

Origin of Product

United States

Advanced Synthetic Strategies for N,6 Dimethylbenzo D Isoxazol 3 Amine and Its Research Relevant Derivatives

Methodologies for the Construction of the Benzo[d]isoxazole Core

The formation of the central benzo[d]isoxazole ring system is a key undertaking in the synthesis of N,6-dimethylbenzo[d]isoxazol-3-amine and its analogs. Chemists have developed several strategies, including building the ring from acyclic precursors or modifying existing ring systems.

Regioselective Cyclization and Annulation Reactions

The synthesis of the benzo[d]isoxazole core often relies on cyclization reactions where the regioselectivity is crucial for determining the final substitution pattern. A common method involves the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine, known as the Claisen isoxazole (B147169) synthesis. However, this classic approach can sometimes lead to mixtures of regioisomers. nih.gov To address this, methodologies using β-enamino diketones as precursors have been developed, allowing for greater control over the regiochemical outcome by varying reaction conditions such as the solvent and the use of Lewis acid catalysts. nih.govrsc.org

Another powerful strategy is the intramolecular cyclization of α,β-unsaturated oximes or β-keto oximes, which serves as a fundamental step in forming the isoxazole nucleus. nih.gov The cyclization of 2-hydroxyaryl oximes via a formal dehydration reaction is a typical approach to produce the benzo[d]isoxazole core. chim.it

Annulation reactions, where a new ring is fused onto an existing one, provide another avenue. Palladium-catalyzed intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes has been reported as a method to construct the C-C and C=N bonds of the 1,2-benzisoxazole (B1199462) ring system. rsc.orgresearchgate.net This technique has been applied to the synthesis of active pharmaceutical intermediates. rsc.org Furthermore, palladium-catalyzed annulation of 5-iodoaryl-substituted isoxazoles with alkynes can be used to create fused systems like naphtho[2,1-d]isoxazoles. chim.it

Modifications of Pre-existing Heterocyclic Systems

Instead of building the benzo[d]isoxazole core from the ground up, it is sometimes advantageous to modify an existing heterocyclic system. Skeletal editing has emerged as a powerful strategy for the late-stage alteration of molecular scaffolds. researchgate.net This can involve the insertion, deletion, or swapping of atoms within the core structure of a heterocycle to generate a new one. researchgate.net For instance, research has demonstrated the ring expansion of benzo[d]isoxazoles to form other heterocyclic structures, highlighting the potential for skeletal reorganization. researchgate.net

One specific example involves the synthesis of 2-[(5-methyl-isoxazol-3-yl)methyl]-benzimidazole from a 1,5-benzodiazepin-2-one (B1260877) derivative, showcasing the transformation of one heterocyclic system into another containing an isoxazole moiety. While not a direct synthesis of the benzo[d]isoxazole core, it illustrates the principle of modifying existing heterocycles to access isoxazole-containing compounds.

Derivatization Approaches for Structure-Activity Relationship (SAR) Elucidation

Once the benzo[d]isoxazole core is synthesized, derivatization is key to exploring the structure-activity relationship (SAR), which is crucial for optimizing the biological properties of the molecule.

N-Alkylation and N-Acylation Strategies

Modification of the amino group at the 3-position of the benzo[d]isoxazole ring through N-alkylation and N-acylation is a common strategy in medicinal chemistry. These reactions introduce a variety of substituents that can influence the compound's potency, selectivity, and pharmacokinetic properties. While specific examples for this compound are not detailed in the provided results, general principles of N-alkylation and N-acylation of similar heterocyclic amines are well-established. nih.govresearchgate.net For instance, N-alkylation of 2-azidobenzenesulfonamide (B1252160) has been successfully performed, and N-acylation of aza-crown ethers has been achieved with good yields. nih.govresearchgate.net These standard synthetic transformations can be applied to the 3-amino group of the target compound.

Peripheral Functionalization for Enhanced Biological Activity

Beyond modifying the exocyclic amine, functionalizing the benzene (B151609) ring of the benzo[d]isoxazole core is a critical strategy for enhancing biological activity. The introduction of various substituents on the aromatic ring can significantly impact the molecule's interaction with biological targets. nih.gov For example, a series of benzo[d]isoxazole derivatives were synthesized and evaluated as Hypoxia-Inducible Factor (HIF)-1α inhibitors, where modifications on the formanilide (B94145) group attached to the benzo[d]isoxazole core were explored. nih.gov The study found that the introduction of dimethylamino and acetyl groups at the para-position of the phenyl ring resulted in potent HIF-1α transcriptional inhibitors. nih.gov

The synthesis of various substituted benzo[d]isoxazole analogs has been a focus of research for developing agents with a range of biological activities, including antibacterial and anti-tubercular properties. nih.gov These studies underscore the importance of peripheral functionalization in the discovery of new therapeutic agents.

Computational and Theoretical Investigations of N,6 Dimethylbenzo D Isoxazol 3 Amine Derived Ligands

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling has been instrumental in understanding the relationship between the chemical structure of N,6-dimethylbenzo[d]isoxazol-3-amine derivatives and their biological activity. These models are crucial for the rational design of new, more potent compounds.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Techniques (e.g., CoMFA, CoMSIA)

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been pivotal in elucidating the structural requirements for the activity of this compound based ligands. For instance, in studies targeting the bromodomain-containing protein 4 (BRD4), CoMFA and CoMSIA models have been developed to correlate the three-dimensional steric and electrostatic fields of these ligands with their inhibitory potency.

The generated CoMFA and CoMSIA contour maps have highlighted key structural features that influence activity. These analyses have revealed that modifications to the this compound scaffold can significantly impact binding affinity. For example, the steric and electrostatic fields around the isoxazole (B147169) ring and the dimethylamino group have been identified as critical determinants of inhibitory potency against certain protein targets.

Predictive Statistical Models for Ligand Potency

Building on 3D-QSAR analyses, predictive statistical models have been developed to estimate the potency of novel this compound derivatives. These models are often generated using partial least squares (PLS) regression, which correlates the 3D-QSAR data with experimental bioactivity values. The resulting models have demonstrated strong predictive power, with high correlation coefficients (r²) and cross-validated correlation coefficients (q²), indicating their reliability for virtual screening and lead optimization.

These statistical models allow for the rapid in silico assessment of large libraries of virtual compounds, prioritizing the synthesis and biological testing of the most promising candidates. This approach significantly accelerates the drug discovery process by focusing resources on compounds with a higher probability of success.

Molecular Docking and Ligand-Target Binding Prediction

Molecular docking simulations have been essential in visualizing and understanding the interactions between this compound derived ligands and their protein targets at an atomic level.

Elucidation of Binding Poses and Interaction Modes with Target Proteins (e.g., Bromodomains)

Molecular docking studies have successfully predicted the binding poses of this compound derivatives within the active sites of various proteins, particularly bromodomains. These simulations have shown that the this compound scaffold can fit snugly into the binding pocket, forming key interactions with amino acid residues. For example, in the context of BRD4, the isoxazole nitrogen and the amine group have been shown to form crucial hydrogen bonds with conserved residues in the binding site, anchoring the ligand in place.

The docking results have also shed light on the importance of hydrophobic interactions between the benzoisoxazole ring system and nonpolar residues in the target protein, further stabilizing the ligand-protein complex. These detailed interaction maps are invaluable for guiding the design of new derivatives with improved binding characteristics.

Computational Assessment of Binding Affinity and Specificity

In addition to predicting binding poses, computational methods have been employed to estimate the binding affinity and specificity of this compound ligands. Scoring functions within docking programs provide an initial assessment of binding strength, allowing for the ranking of different derivatives.

More rigorous computational techniques, such as free energy calculations, have been used to obtain more accurate predictions of binding affinity. These calculations consider factors like solvation effects and conformational changes upon binding, providing a more comprehensive understanding of the thermodynamics of ligand-protein interactions. These assessments are critical for designing ligands that not only bind tightly to their intended target but also exhibit selectivity over other related proteins, which is a key consideration for minimizing off-target effects.

Molecular Dynamics (MD) Simulations and Conformational Analysis

While specific molecular dynamics (MD) simulation studies focused exclusively on this compound are not extensively detailed in the provided search results, MD simulations are a standard and powerful computational tool used to investigate the dynamic behavior of ligand-protein complexes. These simulations provide insights into the stability of the binding pose predicted by molecular docking and can reveal important conformational changes in both the ligand and the protein over time. By simulating the movements of atoms and molecules, MD can help to validate docking results and provide a more realistic picture of the binding event. For any ligand-protein system, including those involving derivatives of this compound, MD simulations would be a logical next step after initial docking studies to further refine the understanding of the interaction and the stability of the complex.

Trajectory Analysis of Ligand-Protein Complexes

Molecular Dynamics (MD) simulation is a powerful computational method used to study the physical movements of atoms and molecules over time. semanticscholar.org The output of an MD simulation is a trajectory, which provides a detailed view of the conformational changes of the ligand-protein complex. rsc.org, youtube.com Analysis of this trajectory is crucial for understanding the dynamic nature of the binding process, revealing how the ligand settles into the binding pocket and how the protein structure adapts in response.

Trajectory analysis for this compound derivatives involves monitoring several parameters. Researchers examine the evolution of the complex's structure to identify stable binding modes and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are maintained throughout the simulation. nih.gov, rsc.org For instance, in studies of related isoxazole derivatives targeting the Farnesoid X receptor (FXR), MD simulations have been used to understand the specific binding modes and interactions that are critical for their agonist activity. mdpi.com This analysis can highlight subtle but critical conformational shifts in both the ligand and the protein's active site that are not apparent from static models like those produced by molecular docking. mdpi.com By observing these dynamics, researchers can gain insights into the mechanism of inhibition and identify which chemical modifications to the benzo[d]isoxazole scaffold might enhance binding affinity and selectivity.

Evaluation of Binding Stability and Dynamic Behavior

To quantitatively assess the stability of a ligand-protein complex and its dynamic properties during an MD simulation, several metrics are employed. These calculations are fundamental in confirming that the predicted binding mode is not only energetically favorable but also structurally stable under physiological conditions. mdpi.com

Key metrics for evaluating binding stability include:

Root Mean Square Deviation (RMSD): This is a primary indicator of the structural stability of the complex over time. researchgate.net It measures the average deviation of the protein's backbone atoms (or the ligand's heavy atoms) from their initial position. A low and converging RMSD value suggests that the complex has reached equilibrium and the ligand is stably bound within the protein's binding pocket. researchgate.net, mdpi.com

Hydrogen Bond Analysis: Hydrogen bonds are critical for the specificity and stability of ligand-protein interactions. Trajectory analysis includes monitoring the number and duration of hydrogen bonds formed between the ligand and the protein, which helps to identify the key residues responsible for anchoring the ligand. youtube.com

Binding Free Energy Calculations (MM/PBSA and MM/GBSA): The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are used to estimate the free energy of binding for the ligand-protein complex from the MD simulation snapshots. nih.gov, nih.gov These calculations provide a more accurate prediction of binding affinity than docking scores alone by accounting for solvation effects and the dynamic nature of the complex. nih.gov Studies on isoxazole derivatives have successfully used these methods to calculate binding free energies that correlate well with experimental results. nih.gov, chemrxiv.org

MetricDescriptionIndication of Stable Binding
RMSD (Root Mean Square Deviation)Measures the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame.Low, stable values (typically < 2-3 Å) that reach a plateau over time. mdpi.com
RMSF (Root Mean Square Fluctuation)Measures the displacement of each individual residue or atom from its time-averaged position.Low fluctuation values for residues in the binding pocket, indicating stable interactions with the ligand. researchgate.net
Hydrogen Bond OccupancyThe percentage of simulation time that a specific hydrogen bond between the ligand and protein exists.High occupancy for key hydrogen bonds, indicating persistent and stable interactions.
Binding Free Energy (e.g., ΔG via MM/PBSA)Calculates the final binding energy of the ligand-protein complex by averaging energies over the trajectory. nih.govA highly negative ΔG value indicates strong, favorable binding affinity. nih.gov

In Silico Screening Methodologies

In silico screening, or virtual screening, is a cornerstone of modern drug discovery, allowing for the rapid and cost-effective evaluation of vast chemical libraries to identify promising hit compounds. nih.gov, nih.gov This approach is particularly useful for exploring derivatives of a core scaffold like this compound to discover novel inhibitors for specific biological targets.

The process typically begins with the three-dimensional structure of the target protein, which can be obtained experimentally (e.g., via X-ray crystallography) or through computational modeling. youtube.com A large database of chemical compounds is then computationally docked into the active site of the target. youtube.com

Key stages in the in silico screening workflow include:

Target and Library Preparation: The protein target is prepared for docking, and a library of ligands, which can include millions of commercially available or virtually generated compounds, is compiled.

Molecular Docking: This is the core of the screening process, where each ligand is computationally fitted into the protein's binding site. nih.gov Docking algorithms predict the most likely binding pose and assign a score based on the predicted binding affinity. youtube.com This allows for the ranking of all compounds in the library.

Hit Filtering and Selection: The top-scoring compounds from the docking run are selected as initial "hits." These hits are often subjected to further filtering based on physicochemical properties to ensure drug-likeness. nih.gov For example, Lipinski's "Rule of Five" is a commonly used guideline to assess properties like molecular weight and lipophilicity, as was considered in the evaluation of benzo[d]isoxazole derivatives as HIF-1α inhibitors. nih.gov

Hit Validation and Optimization: The most promising candidates are then prioritized for experimental testing to validate their activity. nih.gov Structure-based design principles are then used to optimize these hits into more potent and selective lead compounds. This approach has been successfully used to identify inhibitors for targets like TRIM24 from in-house chemical libraries.

StageMethodologyObjective
1. Target IdentificationAnalysis of biological pathways and existing literature.Select a validated protein target implicated in a disease. nih.gov
2. Library PreparationAcquisition of compound databases (e.g., ZINC, ChEMBL) or generation of virtual libraries.Create a large and diverse set of small molecules for screening. nih.gov
3. Molecular DockingStructure-based virtual screening using software like AutoDock or Glide.Predict the binding pose and affinity of each ligand in the library to identify potential binders. nih.gov, youtube.com
4. Scoring and RankingUse of scoring functions to estimate binding energy.Rank all screened compounds to prioritize the most promising candidates.
5. Post-Screening FilteringApplication of ADME/Tox filters (e.g., Lipinski's Rule of Five, Veber's rules).Eliminate compounds with poor drug-like properties to reduce late-stage failure. nih.gov
6. Hit-to-Lead OptimizationStructure-based drug design, MD simulations, and binding free energy calculations.Chemically modify hit compounds to improve potency, selectivity, and pharmacokinetic properties. nih.gov

Structure Activity Relationship Sar Paradigms for N,6 Dimethylbenzo D Isoxazol 3 Amine Derivatives

Identification of Pharmacophoric Features Critical for Target Engagement

The core structure of N,6-dimethylbenzo[d]isoxazol-3-amine serves as a crucial scaffold for the development of kinase inhibitors, particularly those targeting p38 kinase. google.com The essential pharmacophoric elements can be broken down as follows:

Benzo[d]isoxazole Core: This bicyclic system is a fundamental component, providing the necessary framework for the spatial arrangement of other critical functional groups.

3-Amine Group: The amine functionality at the 3-position of the isoxazole (B147169) ring is a key interaction point, likely participating in hydrogen bonding with the target protein.

Substituents at the 7-position: The 7-position of the benzo[d]isoxazol-3-amine scaffold has been identified as a key point for modification to enhance potency and selectivity. Introduction of various aryl or heteroaryl groups via a carbon-carbon bond, often facilitated by palladium-catalyzed cross-coupling reactions, is a common strategy. google.com For instance, the use of a boronic acid derivative in a Suzuki coupling reaction with 7-iodo-N,6-dimethylbenzo[d]isoxazol-3-amine allows for the introduction of diverse substituents at this position. google.com

Systematic Exploration of Substituent Effects on Biological Efficacy

Systematic modifications of the this compound scaffold have provided insights into the influence of various substituents on biological activity. The primary focus of these explorations has been on the 7-position of the benzisoxazole ring.

The introduction of different groups at this position can significantly modulate the compound's kinase inhibitory activity. google.com These modifications influence factors such as:

Binding Affinity: The nature of the substituent at the 7-position can directly impact the strength of the interaction with the target kinase.

Selectivity: By carefully selecting substituents, it is possible to tune the selectivity profile of the compound, favoring inhibition of one kinase over others.

The general approach involves synthesizing a library of analogs with diverse functionalities at the 7-position and evaluating their activity in kinase assays. This systematic approach allows for the development of a comprehensive understanding of the structure-activity landscape.

Rational Design Principles for Optimized Molecular Probes

The development of optimized molecular probes based on the this compound scaffold is guided by several rational design principles:

Structure-Based Design: When the three-dimensional structure of the target kinase is known, computational modeling techniques such as molecular docking can be employed to predict the binding mode and affinity of novel derivatives. This allows for the in-silico screening of virtual libraries and the prioritization of compounds for synthesis.

Fragment-Based Approaches: This strategy involves identifying small molecular fragments that bind to specific subpockets of the target protein. These fragments can then be linked to or elaborated from the core this compound scaffold to create more potent and selective inhibitors.

A key synthetic strategy for creating these optimized probes involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. google.com This allows for the efficient and modular installation of a wide variety of substituents at the 7-position of the this compound core, facilitating the exploration of the chemical space and the development of highly tailored molecular probes. google.com

Molecular Recognition and Biological Target Engagement by N,6 Dimethylbenzo D Isoxazol 3 Amine Derivatives

Bromodomain Family Proteins as Primary Molecular Targets

The N,6-dimethylbenzo[d]isoxazol-3-amine scaffold has proven to be a versatile template for developing inhibitors that target specific members of the bromodomain family, which comprises 57 distinct proteins in humans. nih.gov These proteins are characterized by a conserved structural domain that binds acetylated lysines, a key post-translational modification in chromatin regulation. nih.gov The ability to selectively inhibit these interactions is a major focus of drug discovery, particularly in oncology.

The Tripartite Motif-Containing Protein 24 (TRIM24), also known as TIF1α, is a critical epigenetic reader that specifically recognizes acetylated H3K23. nih.gov Its overexpression is implicated in the progression of various cancers, including prostate, breast, and non-small cell lung cancer, making its bromodomain a prime target for therapeutic intervention. nih.govacs.org

A series of N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives have been identified and optimized as potent and selective inhibitors of the TRIM24 bromodomain. nih.govphyschemres.org Through structure-based drug design, researchers have developed compounds that exhibit strong inhibitory activity against TRIM24. nih.gov For instance, compounds 11d and 11h from a synthesized series demonstrated significant potency in biochemical assays and effectively inhibited the proliferation of prostate cancer cells. nih.gov These findings highlight the potential of the this compound core in generating specific inhibitors for TRIM24. physchemres.org

Inhibitory Activity of N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine Derivatives

CompoundTargetAssay TypeIC₅₀ (μM)Cell Line (Proliferation Inhibition)IC₅₀ (μM)
11dTRIM24Alphascreen1.88A549 (NSCLC)1.08
11hTRIM24Alphascreen2.53A549 (NSCLC)0.75

The 3,5-dimethylisoxazole (B1293586) moiety, a core component of the title compound, has been identified as a novel bioisostere for acetyl-lysine, enabling it to competitively inhibit bromodomain interactions. nih.gov This has been particularly demonstrated in the context of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT), which are key regulators of transcription and are prominent targets in cancer and inflammation research. nih.gov

While some derivatives show broad activity, structure-based approaches have led to the development of compounds with selectivity for the BET family. nih.gov Further modifications, such as the bioisosteric replacement of certain chemical groups, have yielded compounds with improved selectivity for the first bromodomain (BD1) over the second bromodomain (BD2) within BET proteins. nih.gov For example, the development of benzimidazole-6-sulfonamides as BET ligands has shown promise in achieving this BD1 selectivity. nih.gov This principle of fine-tuning selectivity is directly applicable to the this compound scaffold.

Mechanistic Insights into Ligand-Protein Interactions

Understanding the specific molecular interactions between the this compound derivatives and their target bromodomains is crucial for rational drug design and the optimization of potency and selectivity.

X-ray crystallography and molecular docking studies have provided detailed snapshots of how these inhibitors bind to their targets. nih.govphyschemres.org Within the acetyl-lysine binding pocket of bromodomains, the 3,5-dimethylisoxazole group acts as an effective mimic of the acetylated lysine (B10760008) side chain. nih.gov

Key interactions observed include:

Hydrogen Bonding: In the BRD4(1) bromodomain, the isoxazole (B147169) oxygen atom forms a critical hydrogen bond with the amine group of a conserved asparagine residue (N140). nih.gov

Water-Mediated Interactions: The isoxazole nitrogen atom often interacts with a conserved tyrosine residue (Y97 in BRD4(1)) via a structurally conserved water molecule. nih.gov

Hydrophobic Contacts: The benzimidazolone ring, a related scaffold, engages in primarily hydrophobic interactions with residues lining the binding cavity, such as V932, V928, V986, and P929 in TRIM24. acs.org

The selectivity of these inhibitors for one bromodomain over another is dictated by subtle differences in the amino acid residues within and around the binding pocket. acs.org For instance, the potential for polar interactions between substitutions on the inhibitor and residues in the BC loop of TRIM24 (such as E985) could enhance potency and specificity, as other bromodomains like BRPF1B have a non-polar isoleucine at the equivalent position. acs.org

Structure-based optimization has been a successful strategy for improving the potency of these compounds. nih.gov By replacing less stable moieties with a single aromatic ring and exploiting specific interactions, researchers have developed 4-phenyl-3,5-dimethylisoxazoles that are selective and potent ligands for the BET family of bromodomains. nih.gov This demonstrates that a deep understanding of the structural basis of interaction is key to designing next-generation epigenetic probes. nih.gov

Utility of N,6 Dimethylbenzo D Isoxazol 3 Amine Derivatives As Advanced Chemical Probes

Role in Unraveling Protein Function and Cellular Processes

Beyond their applications in epigenetics, derivatives of N,6-dimethylbenzo[d]isoxazol-3-amine serve as versatile chemical probes to unravel the broader functions of their target proteins in various cellular processes. By selectively inhibiting a protein of interest, these compounds allow for the detailed examination of its role in complex biological pathways.

Furthermore, the application of these chemical probes in various cellular models can reveal novel cellular processes regulated by the target protein. For instance, while TRIM24 is known to be involved in cancer, the use of specific inhibitors might uncover its role in other cellular contexts, such as development, differentiation, or immune response. By observing the phenotypic changes induced by the inhibitor, researchers can generate new hypotheses about the protein's function, which can then be further investigated using other biological techniques. This iterative process of using chemical probes to explore and understand protein function is a cornerstone of modern chemical biology.

Research Findings on this compound Derivatives

CompoundTargetAssayIC50 (μM)Cell LineEffectReference
Compound 11dTRIM24 BromodomainAlphascreen1.88LNCaP, C4-2B (Prostate Cancer)Inhibition of cell proliferation nih.gov
Compound 11hTRIM24 BromodomainAlphascreen2.53LNCaP, C4-2B (Prostate Cancer)Inhibition of cell proliferation nih.gov
Compound 11dTRIM24 BromodomainCell Viability Assay1.08A549 (Non-small cell lung cancer)Inhibition of cell proliferation nih.gov
Compound 11hTRIM24 BromodomainCell Viability Assay0.75A549 (Non-small cell lung cancer)Inhibition of cell proliferation nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,6-dimethylbenzo[d]isoxazol-3-amine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including protection of amine groups and regioselective substitutions. For example, analogous compounds like N-ethyl-5-methoxybenzo[d]isoxazol-3-amine are synthesized via nucleophilic substitution or cyclization reactions using precursors such as 3-amino-5-methoxybenzo[d]isoxazole and ethylating agents . Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) critically impact regioselectivity and purity. For instance, using triethylamine as a base in silylation reactions improves trimethylsilyl group attachment in related isoxazole derivatives .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store the compound in airtight containers under inert gas (e.g., argon) at -20°C for short-term use or -80°C for long-term stability. Avoid repeated freeze-thaw cycles, as this degrades reactive substituents like amines. For derivatives (e.g., brominated analogs), dissolve in DMSO or DMF for stock solutions, and use within 1 month at -20°C . Safety protocols from SDS guidelines recommend using nitrile gloves and fume hoods to minimize inhalation risks .

Q. What spectroscopic techniques are optimal for structural confirmation of this compound?

  • Methodological Answer : Combine NMR (¹H, ¹³C, and 2D-COSY) to resolve methyl group positions and isoxazole ring substitution patterns. Mass spectrometry (HRMS) confirms molecular weight (e.g., C₉H₁₁N₂O for the parent compound). For analogs like 5-fluorobenzo[d]isoxazol-3-amine, IR spectroscopy identifies characteristic N-H and C-F stretches .

Advanced Research Questions

Q. How does the substitution pattern at positions 3 (N-methyl) and 6 (methyl) influence biological activity, particularly in bromodomain inhibition?

  • Methodological Answer : Methylation at position 6 enhances steric bulk, potentially improving selectivity for BRD4 bromodomains, as seen in structurally similar compounds . For example, N-benzyl-3,6-dimethylbenzo[d]isoxazole-5-amines show potent TRIM24 bromodomain inhibition (IC₅₀ < 1 µM) due to optimized hydrophobic interactions . Computational docking studies (e.g., AutoDock Vina) can model how N-methylation affects binding pocket occupancy.

Q. What experimental strategies resolve contradictions in cytotoxicity data for this compound derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability or serum concentration). Standardize protocols using:

  • Dose-response curves (e.g., 0.1–100 µM) across multiple cancer lines (e.g., AML, prostate).
  • Counter-screens against non-cancerous cells (e.g., HEK293) to assess selectivity.
  • Mechanistic validation via Western blotting for apoptosis markers (e.g., caspase-3 cleavage) .

Q. Can this compound serve as a precursor for heterocyclic diversification via cascade reactions?

  • Methodological Answer : Yes. The amine group at position 3 enables transannulation reactions. For example, I₂-DMSO-mediated [3+1+2] annulation with aryl ketones and enaminones yields 2,4,5-substituted pyrimidines, forming scaffolds like pyrimido[4,5-d]pyridazines. This one-pot, metal-free method achieves >70% yield under optimized conditions (110°C, 12 h) .

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